
(2S,3S)-2-Amino-3-methyl-N-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-Amino-3-methylpentanoic acid propylamide is a chiral compound with significant interest in various scientific fields. It is an amide derivative of 2-amino-3-methylpentanoic acid, which is a non-proteinogenic amino acid. The compound’s unique stereochemistry and functional groups make it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Amino-3-methylpentanoic acid propylamide typically involves the coupling of 2-amino-3-methylpentanoic acid with propylamine. This reaction is facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods: In an industrial setting, the production of (1S,2S)-2-Amino-3-methylpentanoic acid propylamide may involve large-scale coupling reactions using automated synthesizers. The process includes purification steps such as recrystallization or chromatography to ensure high purity and yield. The choice of reagents and solvents is optimized for cost-effectiveness and environmental considerations .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Imines or oximes.
Reduction: Primary amines.
Substitution: N-substituted amides or secondary amines.
Scientific Research Applications
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for the development of enantioselective catalysts and ligands.
Biology: In biological research, (1S,2S)-2-Amino-3-methylpentanoic acid propylamide is studied for its potential role in enzyme inhibition and as a substrate for studying amino acid transport mechanisms.
Medicine: The compound’s derivatives are explored for their therapeutic potential, particularly in the development of drugs targeting neurological disorders and metabolic diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of (1S,2S)-2-Amino-3-methylpentanoic acid propylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, its chiral centers play a role in the selective binding to biological macromolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
(1S,2S)-2-Aminocyclohexanecarboxylic acid: Another chiral amino acid derivative with applications in organic synthesis and medicinal chemistry.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Used in the synthesis of urea derivatives with antimicrobial activity.
Uniqueness: (1S,2S)-2-Amino-3-methylpentanoic acid propylamide stands out due to its specific stereochemistry and functional groups, which provide unique reactivity and binding properties. Its versatility in various chemical reactions and applications in multiple scientific fields highlights its importance in research and industry .
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-propylpentanamide |
InChI |
InChI=1S/C9H20N2O/c1-4-6-11-9(12)8(10)7(3)5-2/h7-8H,4-6,10H2,1-3H3,(H,11,12)/t7-,8-/m0/s1 |
InChI Key |
HTYIIBJDYXOJTP-YUMQZZPRSA-N |
Isomeric SMILES |
CCCNC(=O)[C@H]([C@@H](C)CC)N |
Canonical SMILES |
CCCNC(=O)C(C(C)CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


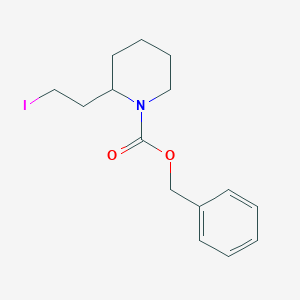
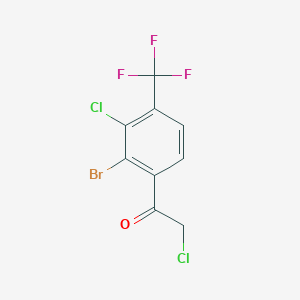
![5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)
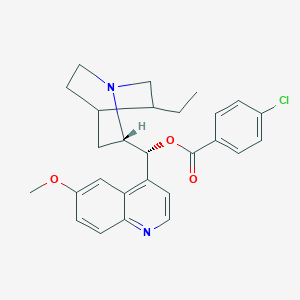
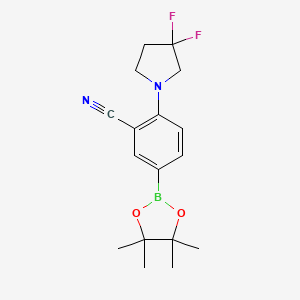
![(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723284.png)

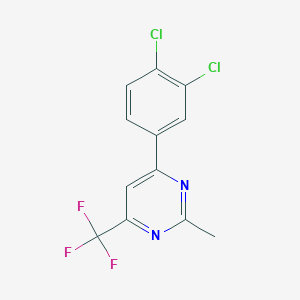
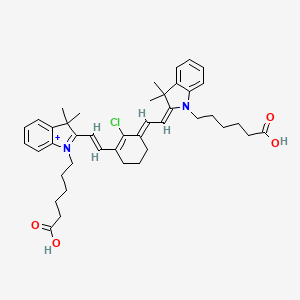
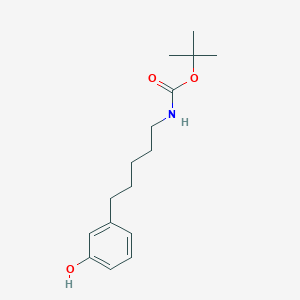
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B13723304.png)
![3-Oxa-1-aza-spiro[4.5]decane-2,8-dione](/img/structure/B13723307.png)
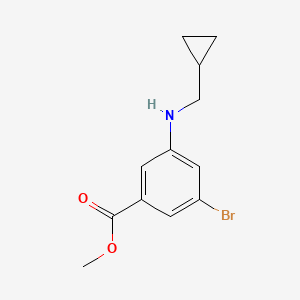
![1-[1-(2,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723310.png)
